molecular formula C12H26ClN3O2 B11733362 2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride

2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride

Cat. No.: B11733362
M. Wt: 279.81 g/mol
InChI Key: VWSSKBJUEKFEQX-UHFFFAOYSA-N
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Description

2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride is a chemical compound with the molecular formula C12H27Cl2N3O2. It is often used in research settings and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride typically involves the reaction of 2-amino-3-methylpentanoic acid with 2-(morpholin-4-yl)ethylamine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

Properties

Molecular Formula

C12H26ClN3O2

Molecular Weight

279.81 g/mol

IUPAC Name

2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide;hydrochloride

InChI

InChI=1S/C12H25N3O2.ClH/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15;/h10-11H,3-9,13H2,1-2H3,(H,14,16);1H

InChI Key

VWSSKBJUEKFEQX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NCCN1CCOCC1)N.Cl

Origin of Product

United States

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